Target Engagement Selectivity: G3BP2 Functional Inhibition vs. G3BP1/2 NTF2L Domain Binder FAZ-3532
Compound C108 was identified through a phenotypic chemical screen for molecules enhancing the effect of chemotherapy on tumor-initiating cell (TIC)-enriched populations. Its protein target was subsequently identified as G3BP2 by affinity pull-down [1]. In contrast, the comparator FAZ-3532 (G3Ia) was designed as a direct NTF2L domain binder that inhibits G3BP1/2 co-condensation with caprin 1 and RNA in vitro [2]. While FAZ-3532 binds G3BP1 with a Kd of 0.54 µM, its functional effect on G3BP2-specific cellular phenotypes in cancer models has not been reported, whereas C108’s G3BP2-dependent anti-tumor initiation activity is validated in vivo [1].
| Evidence Dimension | Target identification method and G3BP2-specific phenotype |
|---|---|
| Target Compound Data | C108: Identified by affinity pull-down as G3BP2 binder; reduces TIC proportion ~10-fold in xenografts. |
| Comparator Or Baseline | FAZ-3532: Designed NTF2L domain inhibitor; Kd = 0.54 µM for G3BP1. No G3BP2-selective tumor initiation data. |
| Quantified Difference | C108 has demonstrated G3BP2-dependent functional activity in a tumor initiation assay, while FAZ-3532's reported data are limited to G3BP1 binding and in vitro co-condensation assays. |
| Conditions | C108: breast cancer mouse xenograft model, 1 µM, 24 h. FAZ-3532: in vitro binding and stress granule assays. |
Why This Matters
Researchers requiring a tool compound with validated G3BP2-specific functional activity in tumor initiation models should select C108 over G3BP1/2 dual-domain binders lacking in vivo cancer phenotype data.
- [1] Gupta, N., et al. (2017). Stress granule-associated protein G3BP2 regulates breast tumor initiation. Proceedings of the National Academy of Sciences, 114(5), 1033-1038. View Source
- [2] Freibaum, B.D., et al. (2023). Identification of small molecule inhibitors of G3BP-driven stress granule formation. bioRxiv. DOI: 10.1101/2023.06.27.546770. View Source
